Platinum's unique combination of physical and chemical properties, such as high melting point, excellent corrosion resistance, and electrical conductivity, makes it valuable in diverse material science research areas:
The unique properties of platinum have also found applications in various areas of biomedical research:
Platinum is a dense, malleable, and ductile metal, characterized by its silvery-white appearance and remarkable resistance to corrosion. It belongs to the group of platinum metals in the periodic table, specifically in groups 8 to 10, periods 5 and 6, with the atomic number 78. Platinum has a high melting point of approximately 1,769 °C and a boiling point of about 3,827 °C. Its unique properties make it highly valuable in various industrial applications, including jewelry, electronics, and as a catalyst in
Platinum can be synthesized through various methods:
Platinum has numerous applications across various fields:
Studies on platinum interactions often focus on its catalytic properties and biological effects. Research indicates that platinum compounds can interact with biological molecules like DNA, which is crucial for their anticancer activity. Additionally, studies have examined the environmental impact of platinum mining and its effects on ecosystems .
Platinum shares similarities with several other noble metals. Here are some comparable compounds:
Compound | Unique Features |
---|---|
Palladium | Lower density than platinum; used in electronics |
Iridium | Higher density; resistant to corrosion; used in spark plugs |
Rhodium | Highly reflective; used in catalytic converters |
Ruthenium | Often used in electrical contacts; forms various compounds |
Osmium | Densest naturally occurring element; used in fountain pen tips |
Platinum's uniqueness lies in its combination of high density, excellent corrosion resistance, and versatile catalytic properties that distinguish it from these similar compounds .
Platinum, with atomic number 78, exhibits a distinctive electronic configuration that deviates from the expected Aufbau principle filling pattern [1]. The ground state electron configuration of gaseous neutral platinum is [Xe]4f¹⁴5d⁹6s¹, where the complete shell structure is represented as 2.8.18.32.17.1 [1]. This configuration demonstrates an anomaly where one electron from the 6s orbital is promoted to the 5d orbital, resulting in a partially filled 5d subshell with nine electrons rather than the expected eight [2] [30].
The electronic configuration exhibits enhanced stability due to the interaction between d orbitals and the inner nucleus, combined with the poor shielding effect of f orbitals compared to d and s orbitals [2]. This electron promotion from the s to d orbital occurs to minimize electron-electron repulsion and achieve optimal energy distribution [2]. The term symbol for platinum's ground state is ³D₃, indicating the specific quantum mechanical state of the atom [1].
The electron binding energies of platinum demonstrate the hierarchical energy structure of its atomic orbitals [1]. The K shell (1s) exhibits the highest binding energy at 78,395 electron volts, reflecting the strong nuclear attraction experienced by innermost electrons [1]. The L shells show progressively decreasing binding energies: L I (2s) at 13,880 electron volts, L II (2p₁/₂) at 13,273 electron volts, and L III (2p₃/₂) at 11,564 electron volts [1].
The electron energy distribution follows established quantum mechanical principles, with effective nuclear charges calculated using Clementi-Raimondi methods [1]. The 1s electrons experience an effective nuclear charge of 76.49, while outer electrons encounter significantly reduced effective charges due to screening effects [1]. The 6s electrons, being the outermost, experience the lowest effective nuclear charge of 10.75, explaining their relative ease of removal during chemical bonding [1].
Platinum exhibits six naturally occurring isotopes: ¹⁹⁰Pt, ¹⁹²Pt, ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, and ¹⁹⁸Pt [3] [17]. The isotopic abundance distribution shows ¹⁹⁵Pt as the most abundant, comprising 33.83% of all naturally occurring platinum [27]. The complete isotopic composition includes ¹⁹⁰Pt at 0.012%, ¹⁹²Pt at 0.78%, ¹⁹⁴Pt at 32.9%, ¹⁹⁵Pt at 33.8%, ¹⁹⁶Pt at 25.3%, and ¹⁹⁸Pt at 7.2% abundance [17].
Platinum-195 represents a unique nuclear configuration, being one of only three elements where the most abundant isotope possesses an odd neutron number [17]. This isotope contains 117 neutrons and exhibits a nuclear spin of ½, making it particularly valuable for nuclear magnetic resonance spectroscopy applications [5] [27]. The nuclear spin properties of ¹⁹⁵Pt enable its utilization in specialized analytical techniques, including ¹⁹⁵Pt nuclear magnetic resonance and satellite peak observations in ¹H and ³¹P nuclear magnetic resonance spectroscopy [27].
Among the naturally occurring isotopes, only ¹⁹⁰Pt exhibits radioactive decay, with an exceptionally long half-life of 4.83 × 10¹¹ years [17] [27]. This radioisotope undergoes alpha decay to produce ¹⁸⁶Os, generating a minimal activity of 16.8 becquerels per kilogram of natural platinum [27]. The remaining natural isotopes are considered observationally stable, meaning theoretical predictions suggest possible radioactive decay, but no actual decay has been experimentally observed [27].
Platinum possesses 34 synthetic radioisotopes with atomic masses ranging from 165 to 208, bringing the total number of known platinum isotopes to 44 [27]. The synthetic isotopes display varying stability characteristics, with ¹⁹³Pt representing the most stable synthetic isotope at a half-life of 50 years [27]. The least stable synthetic isotopes are ¹⁶⁵Pt and ¹⁶⁶Pt, each exhibiting half-lives of merely 260 microseconds [27]. Most platinum radioisotopes undergo decay through combinations of beta decay and alpha decay mechanisms, while ¹⁸⁸Pt, ¹⁹¹Pt, and ¹⁹³Pt primarily decay via electron capture [27].
Platinum crystallizes in a face-centered cubic structure, also known as cubic close-packed geometry [4] [28]. This crystalline arrangement represents the most thermodynamically stable configuration for platinum under standard temperature and pressure conditions [4]. In the face-centered cubic lattice, platinum atoms occupy positions at each corner of the cube and at the center of each cube face, resulting in a coordination number of 12 [4].
The face-centered cubic structure provides platinum with optimal atomic packing efficiency of 74%, contributing to its high density and mechanical stability [4]. Each platinum atom in this arrangement is surrounded by 12 nearest neighbors positioned at the corners of a regular octahedron [4]. This crystallographic structure explains many of platinum's characteristic properties, including its malleability and ductility, as the close-packed arrangement facilitates atomic layer sliding under mechanical stress [29].
The lattice parameter of platinum's face-centered cubic structure measures 3.96 angstroms at room temperature [19]. Experimental determinations using density functional theory calculations confirm this value, with studies showing platinum achieves maximum stability in the face-centered cubic configuration at this specific lattice constant [19]. The primitive face-centered cubic unit cell on the (111) surface exhibits a lattice constant of 2.775 angstroms [20].
Unit cell calculations demonstrate that the face-centered cubic structure contains four platinum atoms per unit cell, calculated as (1/2 atoms × 6 faces) + (1/8 atoms × 8 corners) = 4 atoms [4]. The atomic radius of platinum in this crystallographic arrangement measures 135 picometers, with a calculated atomic radius of 177 picometers [28]. The covalent radius is established at 128 picometers, while the van der Waals radius extends to 175 picometers [28].
Platinum exhibits a melting point of 1,768.3°C (2,041.4 K, 3,214.9°F) [6] [28]. This high melting temperature reflects the strong metallic bonding present in platinum's crystalline structure, arising from the delocalized electron system and close atomic packing [28]. The boiling point of platinum reaches 3,825°C (4,098 K, 6,917°F), indicating substantial intermolecular forces that must be overcome during the liquid-to-gas phase transition [6] [28].
The heat of fusion for platinum measures 22.17 kilojoules per mole, representing the energy required to convert solid platinum to liquid at its melting point [28]. The heat of vaporization is significantly higher at 469 kilojoules per mole, reflecting the greater energy needed to completely separate platinum atoms in the gas phase [28]. These thermodynamic values position platinum among the refractory metals, contributing to its stability under extreme temperature conditions [22].
The specific heat capacity of platinum at 25°C is 25.86 joules per mole-kelvin, equivalent to 0.13 joules per gram-kelvin [22] [28]. This relatively low heat capacity indicates that platinum requires minimal energy input to achieve temperature changes, making it suitable for applications requiring rapid thermal response [22]. The thermal conductivity of platinum measures 71.6 watts per meter-kelvin at 300 K [25] [28].
The linear thermal expansion coefficient of platinum at 25°C measures 8.8 micrometers per meter-kelvin [28]. Detailed measurements using optical interferometric methods across the temperature range from -27°C to 570°C demonstrate consistent thermal expansion behavior [21] [24]. The thermal expansion data exhibit precision at the one parts-per-million level, with polynomial representations accurately describing the temperature dependence [21].
The thermal expansion behavior of platinum shows linear relationships over moderate temperature ranges, with slight non-linearities becoming apparent at elevated temperatures [24]. These measurements are critical for precision applications where dimensional stability is required across varying thermal conditions [21]. The thermal expansion coefficient remains relatively constant for pure platinum, though alloying with other metals such as rhodium can modify these characteristics [24].
Platinum exhibits an exceptionally high density of 21.45 grams per cubic centimeter at room temperature [25] [28]. This density value places platinum among the densest naturally occurring elements, exceeded only by osmium and iridium [3]. The liquid density at the melting point measures 19.77 grams per cubic centimeter, showing the typical decrease in density accompanying the solid-to-liquid phase transition [28].
The high density of platinum results from its close-packed face-centered cubic crystal structure combined with the large atomic mass of 195.08 atomic mass units [6]. The specific gravity of platinum, representing the ratio of its density to that of water, equals 21.45 [3]. This extreme density contributes to platinum's distinctive heft and is utilized as a diagnostic property for identifying authentic platinum materials [29].
Platinum demonstrates moderate hardness characteristics across multiple measurement scales [25] [26]. The Mohs hardness of platinum registers 3.5, positioning it between calcite (3.0) and fluorite (4.0) on the mineral hardness scale [25] [27]. The Vickers hardness ranges from 400 to 549 megapascals, with most measurements clustering around 549 megapascals [25] [26].
Brinell hardness measurements for platinum span 300 to 500 megapascals, with typical values of 392 megapascals reported across multiple studies [25] [26]. These hardness values indicate that platinum is relatively soft compared to many other transition metals, contributing to its excellent workability and malleability [7]. The hardness characteristics enable platinum to be easily shaped and formed while maintaining structural integrity under normal conditions [29].
Pure platinum exhibits an ultimate tensile strength of approximately 150 megapascals [7]. This relatively modest tensile strength reflects platinum's ductile nature and explains its excellent formability characteristics [7]. The tensile strength can be significantly enhanced through alloying, with platinum-iridium alloys achieving tensile strengths exceeding 1,000 megapascals [11].
Platinum demonstrates exceptional malleability, though it is less malleable than gold [27]. The malleability enables platinum to be hammered into extremely thin sheets without fracturing, a property that has been exploited in decorative and industrial applications [29]. The malleability results from the face-centered cubic crystal structure, which facilitates atomic layer sliding under mechanical deformation [27].
Platinum exhibits superior ductility compared to gold, silver, or copper, making it the most ductile of pure metals [27]. This exceptional ductility allows platinum to be drawn into fine wires with diameters measured in micrometers without breaking [31]. The ductility stems from the metallic bonding character and the ability of atoms to maintain cohesion during deformation [29].
The workability of platinum is enhanced by its ductility and malleability, enabling complex forming operations including stamping, drawing, and rolling [31]. Platinum maintains its structural integrity during extensive mechanical working, though work hardening can occur with severe deformation [29]. The excellent workability characteristics make platinum suitable for precision manufacturing applications requiring intricate geometries [31].
Platinum exhibits an electrical resistivity of 105 nanoohm-meters at 20°C [28]. The electrical conductivity measures 9.4 × 10⁶ siemens per meter, positioning platinum as a good electrical conductor though inferior to copper and silver [25]. The electrical conductivity decreases with increasing pressure and increases with temperature, following typical metallic behavior [9].
The temperature dependence of electrical resistivity in platinum has been extensively studied across wide pressure and temperature ranges [9]. At high pressures up to 200 gigapascals and temperatures reaching 4,800 K, the electrical resistivity shows complex behavior with pressure and temperature effects yielding constant resistivity along the melting curve [9]. The stability of platinum's electrical properties under varying conditions contributes to its utility in precision electrical applications [28].
Platinum exhibits paramagnetic behavior due to its partially filled 5d orbital configuration [3] [10]. The paramagnetic nature results from unpaired electrons in the 5d⁹ configuration, which generate magnetic moments that align with external magnetic fields [10]. Pure platinum demonstrates weak magnetic properties, with magnetic susceptibility values that are barely measurable [10].
The paramagnetic behavior of platinum is so weak that it is often described as non-magnetic in practical applications [10]. This weak paramagnetism can be used as a diagnostic test for platinum purity, as strongly magnetic behavior typically indicates the presence of ferromagnetic impurities such as iron [10]. The paramagnetic properties remain stable across wide temperature ranges, contributing to platinum's utility in magnetic field environments [3].
The magnetic susceptibility of platinum has been measured using various techniques, revealing consistently weak paramagnetic behavior [10]. Quantitative measurements show magnetic susceptibility values in the range typical of paramagnetic metals, though specific numerical values vary depending on sample purity and measurement conditions [10]. The magnetic susceptibility exhibits slight temperature dependence following Curie-Weiss behavior [3].
Magnetic susceptibility measurements serve as quality control tools for platinum materials, as significant deviations from expected paramagnetic behavior indicate alloying or contamination [10]. The measurements are particularly sensitive to the presence of ferromagnetic elements such as iron, cobalt, or nickel, which can dramatically alter the magnetic response [10]. These measurements support materials characterization and authentication processes for platinum products [10].
Platinum demonstrates significant reflectivity across the electromagnetic spectrum, with particularly high reflectance in the visible and near-infrared regions [12] [14]. The complex refractive index of platinum has been determined through reflection measurements, revealing both real and imaginary components that vary with wavelength [12] [13]. In the vacuum ultraviolet region from 40 to 200 nanometers, platinum exhibits excellent reflective properties, making it valuable for specialized optical applications [14].
The refractive index data for platinum shows wavelength-dependent behavior typical of metals, with the real component typically less than unity and the imaginary component representing absorption losses [12] [13]. Optical constants have been fitted to Brendel-Bormann models based on experimental data from multiple sources [13]. The reflectivity properties contribute to platinum's lustrous metallic appearance and its utility in mirror applications requiring high temperature stability [12].
Platinum exhibits distinctive spectroscopic signatures in ultraviolet-visible absorption measurements [15] [18]. Platinum nanoparticles demonstrate two steady absorption maxima in ultraviolet regions due to plasmonic excitation of conduction electrons [15]. These absorption features blue-shift to lower wavelengths with decreasing particle size, following quantum mechanical principles for electron transitions [15].
The spectroscopic behavior of platinum involves intra-band quantum excitations from lower-energy 5d and 6s states to higher-energy states upon ultraviolet photon absorption [15]. Theoretical calculations using time-dependent density functional theory methods accurately predict the absorption spectra of platinum complexes and particles [18]. The spectroscopic signatures are influenced by coordination environment and surface chemistry, particularly in platinum carbonyl complexes where ligand interactions modify the electronic transitions [18].
Isotope | Mass Number | Abundance (%) | Nuclear Spin | Half-life |
---|---|---|---|---|
¹⁹⁰Pt | 190 | 0.012 | 0+ | 4.83 × 10¹¹ years |
¹⁹²Pt | 192 | 0.78 | 0+ | Stable |
¹⁹⁴Pt | 194 | 32.9 | 0+ | Stable |
¹⁹⁵Pt | 195 | 33.8 | 1/2- | Stable |
¹⁹⁶Pt | 196 | 25.3 | 0+ | Stable |
¹⁹⁸Pt | 198 | 7.2 | 0+ | Stable |
Property | Value | Units |
---|---|---|
Melting Point | 1,768.3 | °C |
Boiling Point | 3,825 | °C |
Heat of Fusion | 22.17 | kJ/mol |
Heat of Vaporization | 469 | kJ/mol |
Specific Heat Capacity | 0.13 | J/g·K |
Thermal Conductivity | 71.6 | W/m·K |
Thermal Expansion Coefficient | 8.8 | μm/m·K |
Property | Value | Units |
---|---|---|
Density | 21.45 | g/cm³ |
Mohs Hardness | 3.5 | - |
Vickers Hardness | 549 | MPa |
Brinell Hardness | 392 | MPa |
Ultimate Tensile Strength | 150 | MPa |
Young's Modulus | 168 | GPa |
Shear Modulus | 61 | GPa |
Property | Value | Units |
---|---|---|
Electrical Resistivity | 105 | nΩ·m |
Electrical Conductivity | 9.4 × 10⁶ | S/m |
Lattice Parameter | 3.96 | Å |
Atomic Radius | 135 | pm |
Covalent Radius | 128 | pm |
Flammable;Oxidizer;Irritant